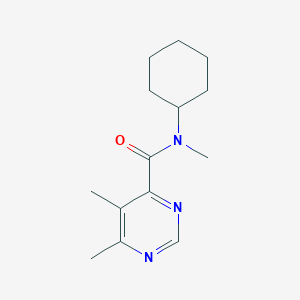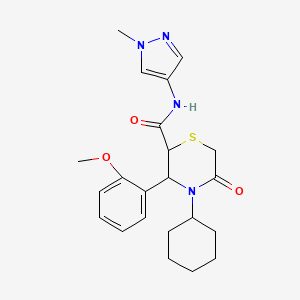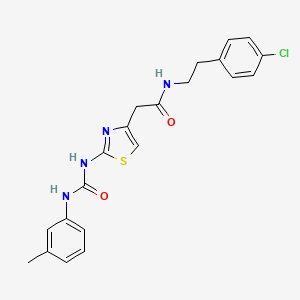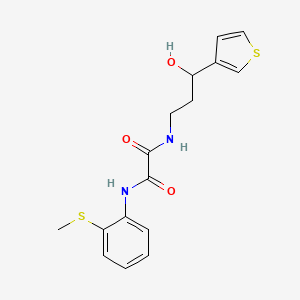![molecular formula C24H18N4O3 B2484681 3-Benzyl-7-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 2034586-36-0](/img/structure/B2484681.png)
3-Benzyl-7-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of chemicals that have garnered attention due to their interesting molecular structure and potential biological activities. Its structure suggests a complexity that involves multiple heterocyclic frameworks, which could imply a variety of chemical behaviors and interactions.
Synthesis Analysis
The synthesis of similar complex heterocyclic compounds typically involves multi-step reactions, including cyclocondensation, amidation, and various forms of ring closure reactions. For example, the synthesis of related benzo[de]isoquinoline-1,3-dione derivatives involves conventional methods and has shown potential for biological activities (Sirgamalla & Boda, 2019).
Molecular Structure Analysis
Molecular structure analysis, such as X-ray diffraction, is crucial for understanding the spatial arrangement of atoms within a compound and its potential interaction with biological targets. The crystal structure of related compounds provides insight into the bond lengths, angles, and overall geometry that define the molecule's conformation and reactivity (Candan et al., 2001).
Chemical Reactions and Properties
Compounds within this class participate in various chemical reactions, including interactions with biological molecules. The specific reactivity patterns depend on the functional groups present and the molecule's overall structure. For instance, the presence of oxadiazole and tetrahydroquinazoline moieties can influence the compound's ability to act as an electrophile or nucleophile in biochemical environments.
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and stability, are influenced by their molecular structure. These properties are critical for determining the compound's suitability for further development into therapeutic agents or for other applications. Techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) provide valuable data on these aspects.
Chemical Properties Analysis
Chemical properties, such as acidity/basicity, reactivity towards different reagents, and photostability, are pivotal in dictating how these compounds can be modified or interact in various chemical and biological contexts. Studies on related compounds reveal insights into their reactivity patterns, stability under different conditions, and interactions with ligands or metals, which are essential for tailoring their use in specific applications (Kefayati, Asghari, & Khanjanian, 2012).
Propriétés
IUPAC Name |
3-benzyl-7-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c1-15-7-9-17(10-8-15)21-26-22(31-27-21)18-11-12-19-20(13-18)25-24(30)28(23(19)29)14-16-5-3-2-4-6-16/h2-10,18-20H,11-14H2,1H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTVZDOEAJDVIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3CCC4C(C3)NC(=O)N(C4=O)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-methoxyphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2484598.png)


![6-[[4-(4-ethoxyphenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2484601.png)


![NCGC00384912-01_C38H61NO9_(3beta,9xi,16alpha)-3-[(2-Acetamido-2-deoxy-beta-D-glucopyranosyl)oxy]-16-hydroxyolean-12-en-28-oic acid](/img/structure/B2484607.png)






![[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2484621.png)